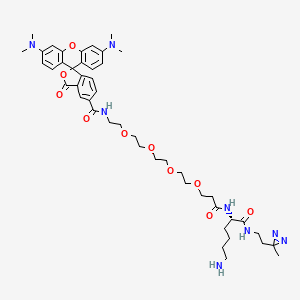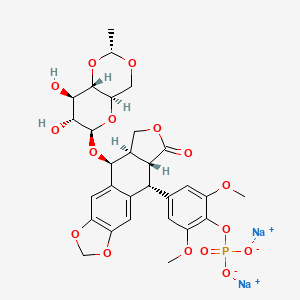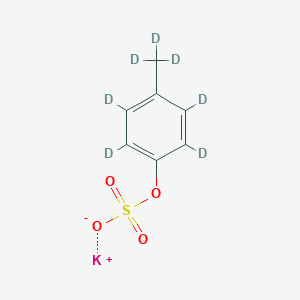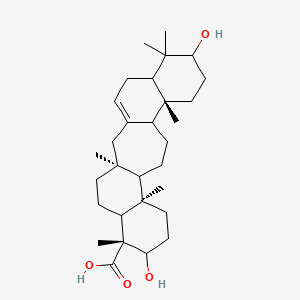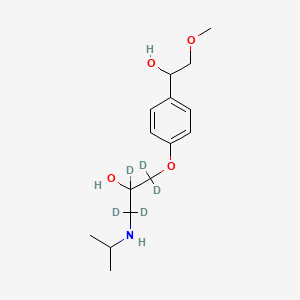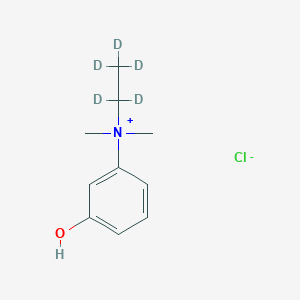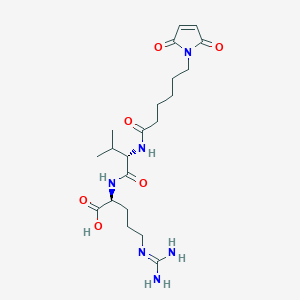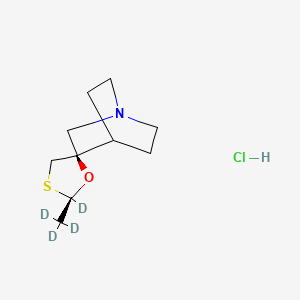
Methyl 13-cis-4-oxoretinoate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 13-cis-4-oxoretinoate-d3 is a synthetic derivative of retinoic acid, specifically labeled with deuterium. This compound is often used in scientific research due to its stability and unique properties. It is a retinoid, which means it is related to vitamin A and plays a role in regulating cell growth and differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 13-cis-4-oxoretinoate-d3 typically involves the deuteration of Methyl 13-cis-4-oxoretinoate. The process begins with the preparation of the retinoic acid derivative, followed by the introduction of deuterium atoms. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium labeling, which is crucial for its applications in research.
Chemical Reactions Analysis
Types of Reactions
Methyl 13-cis-4-oxoretinoate-d3 undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to less oxidized forms, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of functional groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more oxidized retinoid derivatives, while reduction can produce less oxidized forms. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Methyl 13-cis-4-oxoretinoate-d3 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies.
Biology: Employed in studies of cell growth and differentiation, particularly in relation to retinoid signaling pathways.
Medicine: Investigated for its potential therapeutic effects in diseases related to retinoid signaling, such as certain cancers and skin disorders.
Industry: Utilized in the development of new retinoid-based products and formulations.
Mechanism of Action
Methyl 13-cis-4-oxoretinoate-d3 exerts its effects by interacting with retinoid receptors in cells. These receptors are part of the nuclear receptor family and regulate gene expression. The compound binds to these receptors, modulating the transcription of target genes involved in cell growth, differentiation, and apoptosis. This mechanism is crucial for its role in regulating cellular processes and its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 13-cis-4-oxoretinoate: The non-deuterated version of the compound.
All-trans-retinoic acid: Another retinoid with similar biological activity but different structural properties.
13-cis-retinoic acid: A closely related compound with similar effects on retinoid receptors.
Uniqueness
Methyl 13-cis-4-oxoretinoate-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where stability and traceability are crucial.
Properties
Molecular Formula |
C21H28O3 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
methyl (2Z,4E,6E,8E)-9-[6,6-dimethyl-3-oxo-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8+,16-14-/i3D3 |
InChI Key |
VTSFDGSDUILKPM-JRFWRJDUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


